molecular formula C26H50N4O6 B1662151 Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate CAS No. 122555-91-3

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate

Cat. No.: B1662151
CAS No.: 122555-91-3
M. Wt: 514.7 g/mol
InChI Key: NMHVTLJFPDOJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

DO3A tert-Butyl ester, also known as Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate or DO3A-t-Bu-ester, is a macrocyclic chelating agent . It is primarily used to form stable and inert complexes with metal ions, particularly β−-emitting radionuclides like 90 Y, 177 Lu , and trivalent ions like Gd (III) . These complexes are widely employed in nuclear medicine protocols and as contrast agents in magnetic resonance imaging .

Mode of Action

The compound’s mode of action involves the formation of stable complexes with metal ions . The free secondary amino group of DO3A tert-Butyl ester can be derivatized to conjugate the macrocycle to target-specific biomolecules . This allows the compound to bind to its targets and induce changes in their properties .

Biochemical Pathways

The biochemical pathways affected by DO3A tert-Butyl ester are primarily related to its role as a chelating agent. By forming stable complexes with metal ions, it can influence the distribution and availability of these ions within biological systems . The downstream effects of this action can vary depending on the specific ions involved and their roles within the organism.

Pharmacokinetics

The pharmacokinetics of DO3A tert-Butyl ester are influenced by its chemical properties and the nature of the complexes it forms . The compound exhibits high metabolic stability in plasma . It exhibits rapid pharmacokinetics in mice with excretion mainly through the urinary system .

Result of Action

The molecular and cellular effects of DO3A tert-Butyl ester’s action are largely dependent on the specific metal ions it complexes with and the biomolecules it targets . For instance, when used in PET imaging of cancer, the compound can help visualize tumors .

Action Environment

The action, efficacy, and stability of DO3A tert-Butyl ester can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability . Furthermore, the compound’s stability and reactivity can be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DO3A-t-Bu-ester typically involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate. This reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of cyclen attack the carbon atoms of tert-butyl bromoacetate, forming the desired product .

Industrial Production Methods

In industrial settings, the production of DO3A-t-Bu-ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

DO3A-t-Bu-ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DO3A-t-Bu-ester is unique due to its three tert-butyl ester groups, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications where stability and solubility are crucial .

Properties

IUPAC Name

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHVTLJFPDOJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459679
Record name DO3A-t-Bu-ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122555-91-3
Record name DO3A-t-Bu-ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tris(1,1-dimethylethyl) ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMX8GL4N3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium acetate (1.23 g, 15 mmol) was added to a stirred suspension of 1,4,7,10 tetraazacyclododecane (0.864 g, 5 mmol) (prepared in accordance with J. Am. Chem. Soc. 96 2268 (1974) and Liebigs Ann. Chem. 1340 (1977)) in N, N-dimethylacetamide (DMA) (15 ml) at ambient temperature. A solution of bromoacetic acid t-butyl ester (2.93 g, 15 mmol) in DMA (8 ml) was added dropwise to the stirred mixture, and the mixture was stirred at ambient temperature for 6 days. The solvent was evaporated and 1,4,7,10-tetraazacyclododecane-4,7,10-triacetic acid tri-t-butyl ester was purified by flash chromotography on a silica column with chloroform:methanol 8:2 as eluent. Yield 1.8 g (70%). White solid, m.p. 165°-175° C.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0.864 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
Reactant of Route 2
Reactant of Route 2
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
Reactant of Route 3
Reactant of Route 3
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
Reactant of Route 4
Reactant of Route 4
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
Reactant of Route 5
Reactant of Route 5
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
Reactant of Route 6
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.